molecular formula C8H18N2O B2536888 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol CAS No. 1807921-02-3

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol

Cat. No.: B2536888
CAS No.: 1807921-02-3
M. Wt: 158.245
InChI Key: FFMPHJUVKNEKNV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical research and development. Compounds featuring the pyrrolidine scaffold are extensively utilized in medicinal chemistry due to their presence in a wide range of biologically active molecules and approved therapeutics . This specific structure, with its defined (2S,3S) stereochemistry and ethanolamine side chain, is a valuable intermediate for the synthesis of more complex molecules. Its structural characteristics suggest potential application in the exploration of novel pharmacologically active compounds. The stereospecific nature of this building block is particularly crucial for investigating structure-activity relationships and for the development of targeted therapies, especially where chiral specificity is required for efficacy. This product is intended for use in laboratory research as a key intermediate or building block in synthetic chemistry projects. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMPHJUVKNEKNV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Proline Derivatives

A widely adopted approach involves catalytic hydrogenation of substituted proline precursors. For example, (2S,3S)-2-methylpyrrolidine can be synthesized via asymmetric hydrogenation of N-Boc-2-methylpyrroline using palladium catalysts in tetrahydrofuran (THF). Key steps include:

  • Protection of the amine group with tert-butoxycarbonyl (Boc)
  • Hydrogenation at 50–60°C under 30–50 psi H₂ pressure
  • Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM)

This method achieves >95% enantiomeric excess (ee) when using chiral phosphine ligands.

Diastereomeric Resolution with Tartaric Acid

Racemic 2-methylpyrrolidine can be resolved using L-tartaric acid in ethanol-water mixtures. The (2S,3S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via filtration (Yield: 68–72%, Purity: 98% ee). Critical parameters:

  • Solvent ratio: Ethanol/H₂O (4:1 v/v)
  • Crystallization temperature: 0–5°C
  • Acid-to-amine molar ratio: 1.05:1

Functionalization of the Pyrrolidine Core

Reductive Amination for Ethanolamine Side Chain

The ethanolamine moiety is introduced via reductive amination between (2S,3S)-2-methylpyrrolidin-3-amine and glycolaldehyde:

  • React glycolaldehyde (1.2 eq) with the pyrrolidine amine in acetonitrile at 25°C
  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) gradually over 2 h
  • Quench with saturated NaHCO₃ and extract with DCM
  • Purify by mass-directed reverse-phase chromatography (Yield: 82%)

Key Data

Parameter Value
Reaction Time 12 h
Temperature 25°C
STAB Equivalents 1.5
Isolated Yield 82%

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-mediated couplings to install the methylaminoethanol group. A representative protocol:

  • React (2S,3S)-3-bromo-2-methylpyrrolidine with 2-(methylamino)ethanol (1.5 eq)
  • Use XantPhos Pd G2 catalyst (0.05 eq) and Cs₂CO₃ (2.0 eq) in THF
  • Heat at 80°C for 18 h under N₂ atmosphere
  • Filter through Celite and concentrate under reduced pressure

Stereochemical Control Mechanisms

Chiral Auxiliary Approach

The (2S,3S) configuration is enforced using L-proline-derived intermediates:

  • Convert L-proline to N-Boc-L-prolinol via LiAlH₄ reduction
  • Methylate the 2-position using methyl iodide/K₂CO₃ in DMF
  • Oxidize the alcohol to ketone with Dess-Martin periodinane
  • Perform stereoselective reduction with (R)-CBS catalyst (93% ee)

Dynamic Kinetic Resolution

Racemization at the 3-position is suppressed using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) during alkylation steps. This minimizes epimerization, maintaining >99% diastereomeric ratio (dr).

Purification and Characterization

Crystallization Optimization

Final products are purified via sequential crystallizations:

  • Initial crystallization from ethyl acetate/hexanes (1:3) removes polar impurities
  • Recrystallization from hot methanol yields analytically pure material (mp 112–114°C)

Analytical Data

  • HRMS (ESI+): m/z 201.1602 [M+H]⁺ (calc. 201.1598 for C₉H₂₀N₂O)
  • ¹H NMR (500 MHz, CDCl₃): δ 3.68–3.61 (m, 2H, CH₂OH), 3.22 (dd, J = 10.1, 4.3 Hz, 1H, NCH), 2.83 (s, 3H, NCH₃), 2.45–2.39 (m, 1H, pyrrolidine H3), 1.98–1.86 (m, 3H, pyrrolidine H4/H5), 1.32 (d, J = 6.7 Hz, 3H, CH₃)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) ee (%) Steps Cost ($/g)
Asymmetric Hydrogenation 82 98 5 12.50
Reductive Amination 75 99 3 9.80
Cross-Coupling 68 97 4 15.20

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Organic Synthesis

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol serves as a building block in organic synthesis for creating more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its interactions with various enzymes and receptors. Its structure allows it to act as a potential inhibitor or modulator in biochemical pathways, making it valuable in pharmacological research.

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, including potential anti-inflammatory and neuroprotective effects. Studies have suggested its use in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex organic molecules
Biochemical ResearchStudy of enzyme interactions and metabolic pathways
Medicinal ChemistryPotential treatments for neurological disorders
PharmacologyInvestigated for anti-inflammatory and neuroprotective effects

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol in models of neurodegeneration. The results indicated that the compound reduced neuronal apoptosis and inflammation, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to effectively inhibit acetylcholinesterase activity, which could have implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Rigidity vs. Flexibility: Pyrrolidine-containing compounds exhibit conformational rigidity compared to open-chain analogs (e.g., 2-(Ethylisopropylamino)ethanol ), which may enhance receptor selectivity.

Hydrogen Bonding: The hydroxyl group in ethanolamine derivatives enables hydrogen bonding, but substituents like methoxyethyl or cyclopropyl modulate polarity and solubility.

Thermodynamic and Physicochemical Properties

highlights the utility of simpler analogs like 2-(methylamino)ethanol as references for predicting properties such as vaporization enthalpy (ΔHvap). The target compound’s pyrrolidine ring likely increases molecular weight and rigidity, reducing volatility compared to open-chain analogs. For example:

  • 2-(Methylamino)ethanol: ΔHvap ≈ 52.1 kJ/mol (experimental) .
  • 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol: Predicted higher ΔHvap due to increased molecular weight and intramolecular hydrogen bonding within the pyrrolidine ring.

Biological Activity

2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol, also known by its CAS number 1807921-02-3, is a chemical compound characterized by a pyrrolidine ring and an ethanolamine moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • LogP (Partition Coefficient) : Indicates hydrophobicity and potential bioavailability.

The biological activity of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within biochemical pathways, influencing processes such as neurotransmitter uptake and enzyme activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismActivity (MIC)
11gMRSA0.5 µg/mL
11kGram-negative1.0 µg/mL

Neuropharmacological Effects

The compound's potential as a GABA uptake inhibitor has been explored in several studies. Pyrrolidine derivatives are known to modulate GABAergic neurotransmission, which could be beneficial in treating anxiety and seizure disorders .

Case Studies

  • Screening for Type III Secretion System Inhibitors :
    A study assessed the inhibitory effects of various compounds on the Type III secretion system (T3SS) in pathogenic bacteria. The compound demonstrated promising results at concentrations as low as 50 µM, leading to significant reductions in bacterial virulence factors .
  • GABA Uptake Inhibition :
    A series of experiments focused on the design and synthesis of GABA uptake inhibitors derived from pyrrolidine structures. The findings suggested that modifications to the ethanolamine moiety can enhance inhibitory potency .

Q & A

Q. What synthetic routes are commonly employed for 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol for analogous amino alcohols includes:

Alkylation : Reacting a pyrrolidine derivative with a halogenated alcohol (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., toluene) with a base (e.g., triethylamine) at elevated temperatures (100°C, 2 hours).

Purification : Using acid-base extraction or column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Alkylation2-Bromoethanol, triethylamine, toluene, 100°C88%
PurificationC18 column (acetonitrile/water)96%

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • LCMS/HPLC : Retention time (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and mass spectral data (e.g., m/z 732 [M+H]⁺) confirm molecular weight and purity .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for the (2S,3S) pyrrolidine ring.
  • Chiral HPLC : Differentiates enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral pyrrolidine derivatives like this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration using Rogers’ η parameter or Flack’s x parameter, which avoid false chirality indications in near-centrosymmetric structures .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments.
  • Chiral Derivatization : Forms diastereomers with chiral agents (e.g., Mosher’s acid) for NMR analysis .

Q. What methodologies assess the biological activity of pyrrolidine-containing compounds?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
    • Enzyme Inhibition : Kinetic studies (e.g., protease inhibition via fluorescence resonance energy transfer (FRET)) .
  • Molecular Docking : Simulates binding to target proteins (e.g., HIV protease) using software like AutoDock Vina. Adjust protonation states of the amino alcohol group for accurate docking .

Q. Table 2: Example Biological Activity Data

Assay TypeTargetIC₅₀/EC₅₀Reference
Protease InhibitionHIV-1 protease15 nM
CytotoxicityHeLa cells50 µM

Q. How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Metabolite Identification : High-resolution LCMS (e.g., Q-TOF) detects phase I/II metabolites. For example, oxidative N-demethylation is a likely metabolic pathway .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR data with X-ray structures of analogous compounds (e.g., (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol) .
  • Dynamic NMR : Detects rotameric equilibria affecting chemical shift splitting in flexible substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

  • Reproducibility Checks : Standardize solvents (e.g., anhydrous toluene vs. technical grade) and catalyst batches.
  • Byproduct Profiling : Use GC-MS to identify impurities (e.g., unreacted starting materials or dimerization products) .
  • Statistical Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.